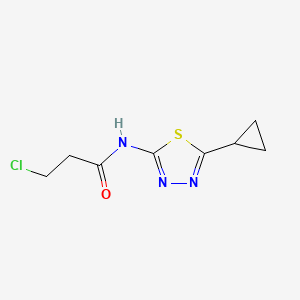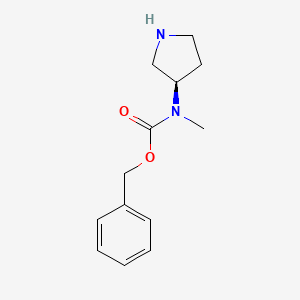
2-Chloroquinoline-4-carbaldehyde
Overview
Description
2-Chloroquinoline-4-carbaldehyde is an organic compound that is a derivative of the bicyclic heterocycle called quinoline . It is one of several isomeric chloro derivatives of quinoline . It appears as a slightly pale yellow to yellow-green crystal or powder .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group is transformed into nitriles using POCl3 and NaN3, which is subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The compound contains a quinoline ring system, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule also contains a carbaldehyde group, which is a form of aldehyde group attached to the quinoline ring .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can undergo substitution reactions at its 2-chloro position when treated with phenylacetylene via PdCl2 mediation . It can also react with 1,2-phenylenediamine to synthesize quinoline fused 1,4-benzodiazepine .Physical And Chemical Properties Analysis
This compound is a slightly pale yellow to yellow-green crystal or powder . More detailed physical and chemical properties are not available in the retrieved literature.Scientific Research Applications
Chemical Modifications and Biological Evaluation
2-Chloroquinoline-4-carbaldehyde has been utilized in the chemical modification of chitosan, creating new derivatives with enhanced antibacterial properties and non-toxic characteristics, suggesting potential biomedical applications (Haj, Mohammed, & Mohammood, 2020).
Chemistry and Synthetic Applications
Research has focused on the chemistry of this compound, including its synthesis and use in constructing fused or binary heterocyclic systems, highlighting its importance in organic and medicinal chemistry (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Synthesis and Reactions
Studies from 1979 to 1999 detailed the synthesis and various reactions of this compound, emphasizing its role in synthesizing biologically significant compounds (Abdel-Wahab & Khidre, 2012).
Chlorination Processes
Investigations into the chlorination of 2-chloroquinoline-4-carbaldehydes have been conducted, detailing the preparation of specific chlorinated derivatives (Cziáky, 1991).
Potential as Human AKT1 Inhibitor
This compound derivatives have been evaluated as potential inhibitors of AKT1, a protein kinase implicated in cancer, demonstrating significant inhibitory potency (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).
DNA Binding and Antimicrobial Properties
Novel this compound derivatives have shown effective binding with DNA and exhibit antimicrobial activities, indicating their potential in pharmacological applications (Lamani, Reddy, Naik, Savyasachi, & Naik, 2008).
Green Synthetic Methods
Research includes green synthetic methods for 2-chloroquinoline-4-carbaldehydes, employing microwave, ultrasound, and grinding/solvent-free techniques, emphasizing environmentally friendly approaches (Patel, Dholakia, & Patel, 2020).
Modified Synthesis Using Phosphorus Pentachloride
An alternative synthesis method for this compound using phosphorus pentachloride has been developed, providing an efficient and convenient approach (Romero, 2016).
Safety and Hazards
The safety data sheet for 2-Chloroquinoline-4-carboxaldehyde, a related compound, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . It also recommends ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Quinoline and its functionalized derivatives, including 2-Chloroquinoline-4-carbaldehyde, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
2-chloroquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUNMHOODSYROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591538 | |
| Record name | 2-Chloroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855613-24-0 | |
| Record name | 2-Chloroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester](/img/structure/B1612400.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride](/img/structure/B1612401.png)









